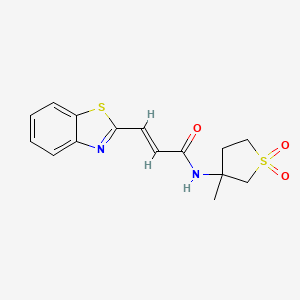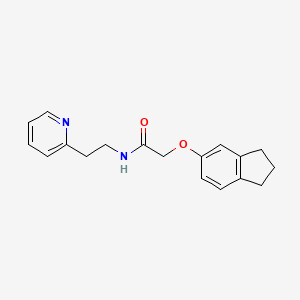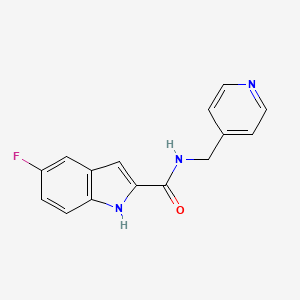![molecular formula C16H13N3O B7470351 N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
N-[4-(1H-imidazol-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1H-imidazol-1-yl)phenyl]benzamide, also known as INCB054329 or simply INCB, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. This compound has been shown to have promising effects in preclinical studies, and is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions.
Mécanisme D'action
The mechanism of action of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 plays a key role in regulating the expression of genes that are involved in cell growth and survival, and is often overexpressed in cancer cells. By inhibiting BRD4, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is thought to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have effects on the central nervous system, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1H-imidazol-1-yl)phenyl]benzamide for laboratory experiments is its potent and selective activity against BRD4. This makes it a useful tool for studying the role of BRD4 in various cellular processes, and for identifying potential therapeutic targets for the treatment of cancer and other diseases. However, there are also limitations to the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in laboratory experiments. For example, this compound is relatively expensive, and may not be readily available in large quantities for some experiments.
Orientations Futures
There are many potential future directions for the development and use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide. One area of research is the identification of biomarkers that can be used to predict which patients are most likely to respond to this compound. In addition, there is ongoing research into the use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in combination with other anti-cancer drugs, with the goal of improving treatment outcomes for patients with cancer. Finally, there is interest in exploring the potential use of N-[4-(1H-imidazol-1-yl)phenyl]benzamide in the treatment of other diseases beyond cancer, such as inflammatory and neurological disorders.
Conclusion:
In conclusion, N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. This compound is currently being evaluated in clinical trials for the treatment of several types of cancer and other conditions. While there are still many questions to be answered about the mechanism of action and potential uses of N-[4-(1H-imidazol-1-yl)phenyl]benzamide, the ongoing research in this area holds great promise for the development of new and effective therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-[4-(1H-imidazol-1-yl)phenyl]benzamide is a complex process that involves several steps. The starting material for the synthesis is 4-(1H-imidazol-1-yl)aniline, which is reacted with benzoyl chloride to form N-(4-benzoylphenyl)-1H-imidazole-1-carboxamide. This intermediate is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, N-[4-(1H-imidazol-1-yl)phenyl]benzamide.
Applications De Recherche Scientifique
N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including those that are resistant to traditional chemotherapy agents. In addition, N-[4-(1H-imidazol-1-yl)phenyl]benzamide has been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propriétés
IUPAC Name |
N-(4-imidazol-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c20-16(13-4-2-1-3-5-13)18-14-6-8-15(9-7-14)19-11-10-17-12-19/h1-12H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUKYBOAJQUQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7470281.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)







![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)

![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)